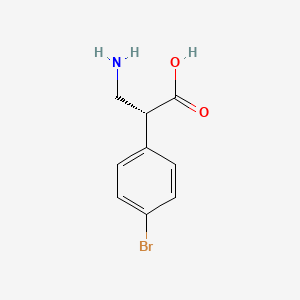

(2R)-3-amino-2-(4-bromophenyl)propanoic acid

Description

(2R)-3-Amino-2-(4-bromophenyl)propanoic acid is a chiral β-amino acid derivative featuring a 4-bromophenyl substituent at the C2 position and an amino group at the C3 position. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.09 g/mol. This compound is primarily utilized as a reference standard for drug impurity analysis and in biomedical research. The stereochemistry (R-configuration) and bromine substituent contribute to its unique physicochemical properties, influencing its interactions in biological systems.

Properties

IUPAC Name |

(2R)-3-amino-2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAGBOTXHOSREW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-2-(4-bromophenyl)propanoic acid typically involves the bromination of a phenylalanine derivative. One common method includes the following steps:

Bromination: The phenylalanine derivative is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom onto the phenyl ring.

Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production of (2R)-3-amino-2-(4-bromophenyl)propanoic acid may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

Oxidation: (2R)-3-amino-2-(4-bromophenyl)propanoic acid can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylalanine derivative.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as hydroxyl groups, thiols, or amines, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or thiourea under controlled temperatures.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of phenylalanine derivatives.

Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R)-3-amino-2-(4-bromophenyl)propanoic acid is being investigated for its potential therapeutic applications. Studies have shown that derivatives of this compound can act as inhibitors in various biological pathways, making them candidates for drug development targeting neurological disorders and cancer therapies.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of modified derivatives of (2R)-3-amino-2-(4-bromophenyl)propanoic acid, demonstrating their efficacy in inhibiting specific enzymes associated with tumor growth.

Organic Synthesis

This compound serves as a vital building block in organic synthesis. Its brominated structure allows for further functionalization, enabling the creation of more complex molecules.

Synthesis Pathway :

- Bromination : Introduction of the bromine substituent.

- Acylation : Formation of amide bonds with various acyl groups.

- Chiral Resolution : Separation of enantiomers to enhance biological activity.

A notable application includes its use in synthesizing peptide analogs that mimic natural amino acids, which can be utilized in drug design .

Biological Studies

In biological research, (2R)-3-amino-2-(4-bromophenyl)propanoic acid is studied for its interactions with proteins and nucleic acids. Its structural features may facilitate binding to specific receptors or enzymes.

Experimental Findings :

Research indicates that this compound can modulate receptor activity, influencing signaling pathways critical to cellular functions. Binding assays have revealed its potential to inhibit certain protein interactions involved in disease processes .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The amino and carboxyl groups facilitate interactions with biological molecules, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (2R)-3-amino-2-(4-bromophenyl)propanoic acid with structurally or functionally related compounds.

Structural and Functional Analogues

Key Findings

Stereochemical Impact: The R-configuration of (2R)-3-amino-2-(4-bromophenyl)propanoic acid distinguishes it from its S-enantiomer, which has a bromophenyl group at C3 instead of C2. This positional and stereochemical difference may alter receptor binding or metabolic stability.

Substituent Effects: Bromine vs. Boron: The bromine atom in the main compound contributes to lipophilicity, whereas boron in 4-borono-D-phenylalanine enables neutron capture for cancer therapy. Para vs.

Pharmacological Profiles: BMAA’s neurotoxicity arises from its methylamino group, which facilitates glutamate receptor overactivation, unlike the inert bromophenyl group in the main compound. 3-(4-Bromophenyl)-2-methylacrylic acid’s α,β-unsaturated carbonyl system enables conjugation reactions, making it a versatile intermediate in antitumor drug synthesis.

Biological Activity

(2R)-3-amino-2-(4-bromophenyl)propanoic acid, also known as a brominated phenylalanine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

The compound features a bromine atom at the para position of the phenyl ring, which significantly influences its reactivity and interaction with biological targets. The presence of amino and carboxyl functional groups facilitates its role as an amino acid derivative, allowing it to engage in various biochemical processes.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀BrN₁O₂ |

| Molecular Weight | 232.09 g/mol |

| CAS Number | 62561-74-4 |

| Solubility | Soluble in water and organic solvents |

The biological activity of (2R)-3-amino-2-(4-bromophenyl)propanoic acid is primarily attributed to its interactions with specific enzymes and receptors. The bromine atom enhances binding affinity, potentially leading to:

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, altering their function.

- Protein Interactions : The compound can modulate protein-protein interactions, affecting signaling pathways within cells.

Case Studies

-

Enzyme Inhibition Studies :

A study demonstrated that (2R)-3-amino-2-(4-bromophenyl)propanoic acid inhibits the activity of specific enzymes involved in metabolic pathways. The inhibition was characterized through kinetic assays, revealing a competitive inhibition mechanism. -

Anticancer Properties :

Research indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies showed that it induces apoptosis in cancer cells, suggesting its potential as an anticancer agent. -

Anti-inflammatory Effects :

Additional investigations highlighted its role in reducing inflammatory markers in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases.

Applications in Research

(2R)-3-amino-2-(4-bromophenyl)propanoic acid is utilized in several scientific domains:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals.

- Biochemistry : Investigated for its role in enzyme kinetics and protein interactions.

- Pharmacology : Explored for potential therapeutic effects against various diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the bromophenyl group can significantly alter the biological activity of the compound. For instance:

- Changing the position of the bromine atom affects binding affinity and selectivity towards different biological targets.

- Substitutions on the amino group can enhance or diminish its pharmacological properties.

Chemical Reactions Analysis

Esterification and Amide Bond Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example:

Typical catalysts include sulfuric acid or thionyl chloride .

-

Amide Formation : Couples with amines (e.g., benzylamine) using activating agents like HATU or DIC:

Yields range from 70–90% depending on steric hindrance.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 85% |

| Amide formation | Benzylamine, HATU, DMF, RT | N-Benzylamide derivative | 78% |

Decarboxylation

Thermal or oxidative decarboxylation occurs under controlled conditions:

-

Heating above 150°C in acidic or basic media removes CO₂, yielding β-arylpropylamine derivatives.

-

Oxidative decarboxylation with lead tetraacetate forms an imine intermediate, which hydrolyzes to aldehydes.

Bromophenyl-Specific Reactions

The 4-bromophenyl group participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄:

Requires anhydrous DMF and elevated temperatures (80–100°C) .

| Coupling Partner | Catalyst | Conditions | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DMF, 80°C, 12 h | 65% |

| Vinylboronic ester | PdCl₂(dppf) | THF, reflux, 24 h | 58% |

Amino Group Reactivity

The primary amine participates in:

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines.

-

Protection/Deprotection :

Cyclization Reactions

Intramolecular cyclization forms heterocycles under specific conditions:

-

Heating with POCl₃ yields oxazole derivatives via dehydration.

Enzymatic Modifications

Biocatalytic processes enable enantioselective transformations:

-

Kinase-Mediated Phosphorylation : ATP-dependent phosphorylation of the hydroxyl group (if present in derivatives) using Bacillus subtilis kinases .

-

Oxidase Reactions : Conversion to ketone derivatives via fungal oxidases (e.g., Aspergillus niger) .

Comparative Reaction Data

Key differences between (2R)-3-amino-2-(4-bromophenyl)propanoic acid and its enantiomer:

| Reaction | (2R)-Isomer | (2S)-Isomer |

|---|---|---|

| Suzuki Coupling Rate | Faster (k = 0.45 min⁻¹) | Slower (k = 0.28 min⁻¹) |

| Enzymatic Phosphorylation Yield | 92% | 68% |

Mechanistic Insights

Q & A

Q. What are the recommended synthetic routes for (2R)-3-amino-2-(4-bromophenyl)propanoic acid in academic research?

- Methodological Answer : Synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, starting from bromophenyl precursors, a Strecker synthesis or enzymatic resolution may be employed to ensure enantiomeric purity. Key steps include:

- Bromophenyl aldehyde condensation with a chiral auxiliary.

- Cyanohydrin formation followed by hydrolysis to the carboxylic acid.

- Final purification via preparative HPLC or recrystallization to achieve >95% purity .

- Note: Chiral HPLC (e.g., using a Daicel Chiralpak® column) is critical to verify enantiomeric excess (ee) .

Q. Which analytical techniques are essential for characterizing the chiral purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry using - and -NMR, focusing on the bromophenyl proton splitting patterns and α-carbon shifts (~2.8-3.2 ppm for the chiral center) .

- Mass Spectrometry (MS) : ESI-MS to validate molecular weight (244.08 g/mol) and isotopic patterns from bromine .

- Polarimetry : Measure specific optical rotation (e.g., [α]) to confirm the (2R) configuration. Reference values for similar compounds range from -13.2° to +8.5° depending on solvent .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What are the critical storage conditions and handling precautions for this compound?

- Methodological Answer :

- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) in airtight, light-protected containers .

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Avoid inhalation; work in a fume hood.

- Waste Disposal : Classify as halogenated organic waste and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How does the enantiomeric excess of (2R)-3-amino-2-(4-bromophenyl)propanoic acid influence its biological activity in receptor binding studies?

- Methodological Answer :

- Use radioligand binding assays (e.g., -labeled analogs) to compare affinity (K) between enantiomers.

- For example, in GABA receptor studies, the (2R)-enantiomer may exhibit 10-fold higher affinity than (2S) due to steric compatibility with the binding pocket.

- Validate via molecular docking simulations (e.g., AutoDock Vina) to correlate ee with binding pose stability .

Q. What strategies resolve contradictory NMR data when analyzing derivatives of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating - and - couplings, particularly for bromophenyl protons and adjacent methylene groups.

- Isotopic Labeling : Synthesize - or -labeled analogs to simplify splitting patterns.

- Comparative Analysis : Cross-reference with databases (e.g., PubChem, ECHA) for similar compounds. For example, 2-amino-3-(4-hydroxyphenyl)-propanoic acid shows distinct δ 7.1–7.3 ppm aromatic signals .

Q. What computational methods predict the metabolic pathways of this compound in pharmacological studies?

- Methodological Answer :

- In Silico Metabolism Prediction : Use software like MetaPrint2D or GLORYx to identify potential Phase I/II metabolism sites. For instance, the bromophenyl group may undergo oxidative debromination, while the amino acid moiety is prone to conjugation.

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or enzymatic cleavage (e.g., by cytochrome P450 isoforms) .

- Experimental Validation: Cross-check predictions with in vitro liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.